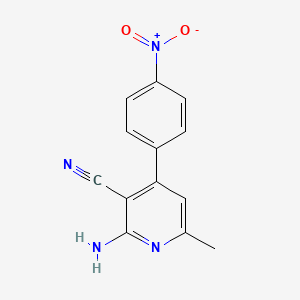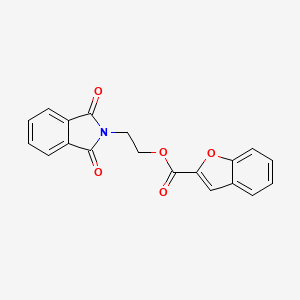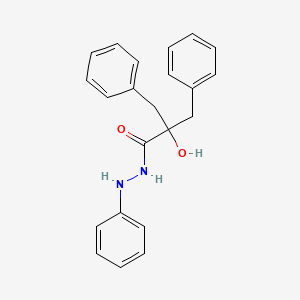![molecular formula C19H15N5O3 B5640817 7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5640817.png)
7-[1-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multistep reactions, including condensation, cyclization, and functional group modifications. For example, a PASE (pot, atom, step, economic)-based approach has been utilized for the synthesis of indolo[2,1-a]isoquinolines, which involves reactions between triazines and generated benzyne, suggesting a domino-transformation mechanism (Gundala et al., 2019). Similarly, complex triazolo isoquinolines and isochromenes have been synthesized from 2-alkynylbenzaldehydes under metal-free conditions, showcasing the versatility of synthetic strategies in creating intricate molecular architectures (Arigela et al., 2013).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Spectroscopic methods, such as NMR and IR, are commonly employed. For instance, theoretical and spectroscopic studies on related triazole molecules have been conducted to ascertain their molecular structures, providing insights into bond lengths, angles, and electronic properties (Kotan & Yüksek, 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds like the one can be elucidated through studies of their participation in various reactions. An example includes the copper-catalyzed synthesis of triazolo[1,5-b]isoquinolin-5(1H)-ones from o-halogenated benzohydrazides, aldehydes, and nitriles, which highlights the compound's capability to undergo condensation, arylation, and bicyclization reactions (Jia et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the applications and handling of the chemical. These properties are often determined through empirical studies and can be influenced by the molecular structure.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions. Studies focusing on the synthesis and reactivity of related compounds provide insights into these properties. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via one-pot three-component reactions showcases the influence of functional groups and reaction conditions on chemical properties and yields (Nikooei et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,2,4-triazol-3-yl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-11-21-18(12-3-5-14-15(7-12)20-9-23(2)19(14)25)24(22-11)13-4-6-16-17(8-13)27-10-26-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLZFZNBZTBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC3=C(C=C2)C(=O)N(C=N3)C)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-carboxyvinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5640745.png)
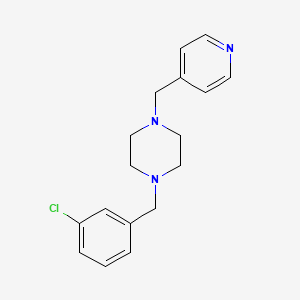

![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)

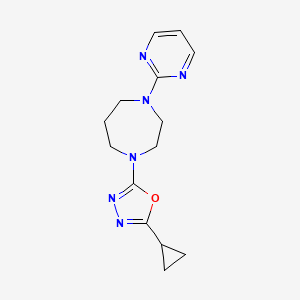
![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)
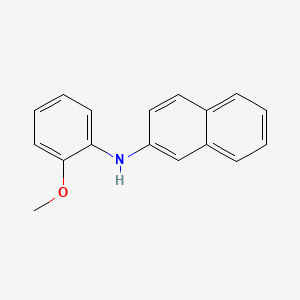
![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)
![ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)
